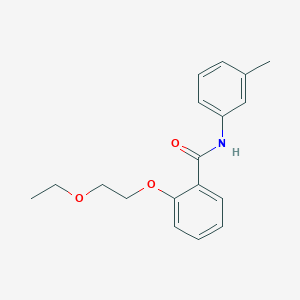
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is commonly referred to as BMEA, and it has a molecular weight of 415.36 g/mol. BMEA is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
作用機序
BMEA is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. BMEA has also been shown to inhibit the activity of lipoxygenase, another enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
BMEA has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In animal studies, BMEA has been shown to reduce pain and inflammation in models of acute and chronic pain. BMEA has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using BMEA in lab experiments is its high purity, which allows for accurate and reproducible results. BMEA is also soluble in organic solvents, making it easy to use in a variety of experimental setups. However, one limitation of using BMEA is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on BMEA. One area of interest is the development of new drugs based on the structure of BMEA that have improved pharmacological properties. Another area of interest is the investigation of the potential neuroprotective effects of BMEA, as it has been shown to reduce inflammation in the brain in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the anti-inflammatory and analgesic effects of BMEA.
合成法
The synthesis of BMEA involves the reaction of 4-bromo-3-methylphenol with 4-ethoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then reacted with acetic acid to produce BMEA. This method has been optimized to produce high yields of BMEA with good purity.
科学的研究の応用
BMEA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
特性
製品名 |
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide |
|---|---|
分子式 |
C17H18BrNO3 |
分子量 |
364.2 g/mol |
IUPAC名 |
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO3/c1-3-21-14-6-4-13(5-7-14)19-17(20)11-22-15-8-9-16(18)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,19,20) |
InChIキー |
FTRMDQOTSVGKQS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B269377.png)


![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)